Tnp-ATP(5-) -

Tnp-ATP(5-)

Catalog Number: EVT-1557681
CAS Number:
Molecular Formula: C16H12N8O19P3-5
Molecular Weight: 713.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TNP-ATP(5-) is an organophosphate oxoanion arising from deprotonation of the triphosphate OH groups of TNP-ATP. It derives from an ATP(4-). It is a conjugate base of a TNP-ATP.
Overview

TNP-ATP, or 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate, is a fluorescent analog of adenosine triphosphate that is widely used in biochemical research to study protein interactions with ATP. This compound serves as a valuable tool for determining binding affinities and kinetics associated with various proteins, particularly those involved in ATP-dependent processes. TNP-ATP's unique properties allow researchers to visualize and quantify binding events through fluorescence measurements, making it an essential reagent in molecular biology and biochemistry.

Source

TNP-ATP is synthesized from adenosine triphosphate through a reaction with 2,4,6-trinitrobenzene-1-sulfonate. This process involves the trinitrophenylation of the ribose moiety of adenosine, resulting in a compound that exhibits distinct fluorescent properties. The synthesis is relatively straightforward and has been documented in various studies, including those by Hiratsuka and Uchida .

Classification

TNP-ATP falls under the category of nucleotide analogs, specifically modified nucleotides. It is classified as a fluorescent probe due to its ability to emit light upon excitation, which facilitates the study of molecular interactions in real-time.

Synthesis Analysis

Methods

The synthesis of TNP-ATP is achieved through a one-step reaction involving adenosine triphosphate and trinitrobenzene sulfonate. The procedure typically involves:

  1. Reagents: Adenosine triphosphate and 2,4,6-trinitrobenzene-1-sulfonate.
  2. Reaction Conditions: The reaction is carried out under controlled conditions to ensure complete conversion to TNP-ATP.
  3. Purification: The product is purified using chromatographic techniques to isolate TNP-ATP from any unreacted starting materials.

Technical Details

The reaction leads to the formation of a bright orange compound due to the presence of the trinitrophenyl group, which significantly alters the optical properties of the original nucleotide. The synthesis process has been described in detail in literature, emphasizing its efficiency and safety .

Molecular Structure Analysis

Structure

TNP-ATP retains the core structure of adenosine triphosphate but features a trinitrophenyl group attached to the ribose moiety. This modification enhances its fluorescence characteristics and alters its binding properties compared to ATP.

Data

Key structural features include:

  • Molecular Formula: C₁₄H₁₈N₄O₁₂P₃
  • Molecular Weight: Approximately 455.2 g/mol
  • Absorption Peaks: Notable absorption peaks occur at 408 nm and 470 nm, with an isosbestic point at 339 nm .
Chemical Reactions Analysis

Reactions

TNP-ATP participates in various biochemical reactions primarily involving protein binding studies. The compound can compete with ATP for binding sites on proteins, allowing researchers to determine dissociation constants and binding affinities.

Technical Details

The interaction between TNP-ATP and target proteins can be analyzed using fluorescence-based assays. For example:

  • Fluorescence Measurements: Fluorescent emission spectra are obtained using specific excitation wavelengths (e.g., 403 nm), enabling quantification of protein-TNP-ATP interactions.
  • Dissociation Constants: The dissociation constant KdK_d can be calculated using saturation curves derived from titration experiments .
Mechanism of Action

Process

The mechanism by which TNP-ATP interacts with proteins typically involves competitive binding. When TNP-ATP is introduced into a solution containing a protein that binds ATP, it competes for the same binding sites.

Data

The binding process can be described mathematically using the Langmuir isotherm model:

θ=RFUobsRFUfreeRFUmaxRFUfree\theta =\frac{\text{RFU}_{\text{obs}}-\text{RFU}_{\text{free}}}{\text{RFU}_{\text{max}}-\text{RFU}_{\text{free}}}

Where:

  • θ\theta represents the fraction of bound ligand,
  • RFU denotes relative fluorescent units at various states .
Physical and Chemical Properties Analysis

Physical Properties

TNP-ATP exhibits distinct physical characteristics due to its modifications:

  • Color: Bright orange due to the trinitrophenyl group.
  • Solubility: Soluble in water at physiological pH.

Chemical Properties

Key chemical properties include:

  • pKa: The ionization constant has been determined to be approximately 5.1, indicating its behavior under varying pH conditions.
  • Fluorescence Intensity: The intensity is concentration-dependent up to certain limits (≤1 μM), beyond which inner filter effects may distort measurements .
Applications

TNP-ATP has numerous applications in scientific research:

  • Protein Binding Studies: It is extensively used to investigate interactions between ATP and various proteins, including enzymes and receptors.
  • High-throughput Screening: TNP-ATP can be employed in assays designed for screening potential drug candidates that target ATP-binding sites on proteins.
  • Mechanistic Studies: Researchers utilize TNP-ATP to elucidate mechanisms of action for ATP-dependent processes within cellular systems .
Introduction to TNP-ATP(5−)

Biochemical Role of ATP and Rationale for Fluorescent Analogs

Adenosine triphosphate (ATP) serves as the primary energy currency in living organisms, participating in critical processes including enzymatic phosphorylation, active transport, muscle contraction, and nucleic acid synthesis. Its hydrolysis releases substantial energy (~30.5 kJ/mol under standard conditions) that drives thermodynamically unfavorable reactions. ATP functions through binding interactions with specific protein sites categorized into catalytic sites (where hydrolysis occurs) and regulatory sites (which modulate protein activity). Studying these interactions presents substantial challenges due to ATP's rapid turnover kinetics, low intrinsic spectroscopic signals, and the transient nature of enzyme-substrate complexes. Traditional radioactive labeling techniques (e.g., using γ-³²P-ATP) carry significant handling hazards, disposal complexities, and limited spatial resolution.

Fluorescent ATP analogs overcome these limitations by enabling real-time, non-radioactive monitoring of binding events through measurable changes in fluorescence intensity, anisotropy, or spectral shifts. Among these analogs, 2′(3′)-O-(2,4,6-Trinitrophenyl)adenosine 5′-triphosphate (TNP-ATP) has emerged as a premier probe due to its environmentally sensitive fluorescence. Unlike natural ATP, which lacks useful fluorescence, TNP-ATP exhibits dramatic fluorescence enhancement (up to 100-fold) and a characteristic blue shift in emission wavelength upon binding to hydrophobic protein pockets. This property allows direct quantification of binding parameters (stoichiometry, affinity, kinetics) without separation steps [1] [3].

Table 1: Key Properties of Fluorescent ATP Probes Compared to TNP-ATP

Probe NameExcitation/Emission (nm)Quantum Yield (Free/Bound)Primary Detection MethodKey Limitations
TNP-ATP408, 470 / 530-560~0.01 / 0.1-0.3Fluorescence enhancementAltered binding affinity vs ATP
Mant-ATP355 / 448~0.05 / 0.2-0.4Fluorescence intensity/anisotropyModerate affinity perturbation
ε-ATP275 / 410Low / ModerateIntrinsic fluorescenceUV excitation, protein interference
Cyclic AMP derivativesVariesVariesFRET/BRETStructural deviation from ATP

Historical Development of TNP-ATP as a Molecular Probe

TNP-ATP was first synthesized in 1973 by Hiratsuka and Uchida through a one-step reaction between ATP and 2,4,6-trinitrobenzenesulfonate (TNBS), forming a bright orange Meisenheimer complex adduct on the ribose ring. Initial applications focused on characterizing the ATP-binding site of myosin ATPase, where it demonstrated exceptional utility in reporting conformational changes through fluorescence modulation [1] [3]. This success spurred its adoption across diverse protein systems over the subsequent five decades.

A landmark study in 1998 demonstrated TNP-ATP's power in probing the E. coli chemotaxis protein CheA, a histidine kinase. Researchers observed micromolar affinity (Kd ≈ 1-10 µM) and stoichiometric binding of two TNP-ATP molecules per CheA dimer. Crucially, TNP-ATP acted as a potent inhibitor (Ki < 1 µM) of autophosphorylation but was not hydrolyzed, enabling detailed mechanistic studies of nucleotide binding without catalytic turnover. This work further utilized TNP-ATP to characterize glycine-rich loop mutants (G1/G2 domains), revealing preserved binding in a catalytically inactive mutant (Gly470→Lys), thereby decoupling binding from enzymatic function [2].

The probe's utility extends beyond kinases. In F1-ATPase studies, TNP-ATP revealed intricate cooperativity. Using the βY331W mutant as a fluorescent reporter, researchers demonstrated strong positive cooperativity in MgTNP-ATP binding (Kd1 < 1 nM, Kd2 = 23 nM, Kd3 = 1.4 µM) and hydrolysis requiring occupancy of all three catalytic sites. Notably, "bisite hydrolysis" accounted for ~40% of Vmax, highlighting differences from ATP hydrolysis kinetics and underscoring Mg2+'s critical role in cooperative binding and catalysis [7]. TNP-ATP has also become integral in high-throughput screening assays for ATP-competitive inhibitors targeting bacterial histidine kinases and P2X receptors [2] [5] [8].

Structural and Functional Significance of the 5− Charge State

The physiologically relevant form of TNP-ATP carries a net charge of 5- (often denoted TNP-ATP(5-)), arising from the triphosphate group (4-) and the trinitrophenyl-modified ribose (1-), contrasting with ATP's charge of 4- at physiological pH. This enhanced electronegativity profoundly impacts its molecular recognition and functional properties.

The increased negative charge density strengthens electrostatic interactions with basic residues (e.g., lysine, arginine) within nucleotide-binding pockets. Consequently, TNP-ATP(5-) typically exhibits 1- to 3-fold higher binding affinity (lower Kd) compared to ATP for numerous proteins. For example:

  • V-ATPase: SidK effector binding reduces TNP-ATP affinity (indicative of competitive inhibition), measured via fluorescence quenching, demonstrating tighter binding than ATP [4].
  • F1-ATPase: MgTNP-ATP(5-) shows extreme binding cooperativity (Kd1 < 1 nM) far exceeding ATP's affinity [7].
  • CheA: Competitive displacement assays confirmed TNP-ATP(5-) binds "considerably more tightly" than ATP [2].

Electrophoretic mobility and ion-exchange chromatography confirm the 5- charge state, crucial for predicting its behavior in physiological buffers. The trinitrophenyl group's ionization (pKa ≈ 5.1) renders TNP-ATP(5-) pH-sensitive below pH 6.5, observable through absorption shifts at 408 nm and 470 nm. However, within the physiological pH range (7.0-7.5), the chromophore remains predominantly ionized, ensuring stable spectroscopic properties for binding assays. Isothermal titration calorimetry (ITC) studies reveal that TNP-ATP(5-) binding often involves greater enthalpy changes than ATP, likely due to enhanced electrostatic contributions and π-stacking interactions of the TNP moiety within hydrophobic subsites [3] [4].

Table 2: Binding Parameters of TNP-ATP(5-) vs ATP in Representative Proteins

Protein TargetTNP-ATP(5-) Kd or KiATP Kd or KmRatio (ATP Kd / TNP-ATP Kd)Key Functional Consequence
CheA Kinase (E. coli)~1-10 µM (Kd)>100 µM (Kd)>10Potent inhibition (Ki < 1 µM)
F1-ATPase Site 1< 1 nM (Kd)~10 µM (Kd)>10,000Ultra-tight first-site binding
V-ATPase (S. cerevisiae)Not reportedNot reportedN/ASidK reduces TNP-ATP affinity (competitive)
P2X3 ReceptorAntagonist (Ki ≈ nM range)Agonist (EC50 ≈ µM)N/ANon-competitive/channel block

Despite its utility, the 5- charge and bulky TNP group introduce critical caveats:

  • Altered Binding Kinetics: The enhanced affinity can mask dynamic binding processes observable with ATP [1].
  • Stereochemical Constraints: Ribose modification prevents participation in reactions requiring 2'/3'-OH groups or where steric clashes occur [3] [7].
  • Hydrolysis Resistance: Most ATPases and kinases cannot hydrolyze TNP-ATP(5-) efficiently (e.g., F1-ATPase hydrolyzes MgTNP-ATP at <50% Vmax of MgATP), making it primarily an inhibitory probe [2] [7].
  • Allosteric Effects: In P2X receptors, TNP-ATP(5-) acts as a non-selective competitive antagonist by restricting conformational changes in the head and dorsal fin domains essential for channel gating, a mechanism conserved across species and subtypes [5].

Properties

Product Name

Tnp-ATP(5-)

IUPAC Name

[[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-3'-dioxidoazaniumylidene-1',5'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,4-diene]-6-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Molecular Formula

C16H12N8O19P3-5

Molecular Weight

713.2 g/mol

InChI

InChI=1S/C16H16N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,25,26,31,32,33,34,35,36,37)/q-1/p-4/t7-,11-,12-,15-/m1/s1

InChI Key

XIGGPWBDCQHZTP-LTVAJPCCSA-J

SMILES

C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C2(C1=[N+]([O-])[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C\1=C(C=C(C2(/C1=[N+](/[O-])\[O-])O[C@H]3[C@@H](O[C@@H]([C@H]3O2)COP(=O)(OP(=O)(OP(=O)([O-])[O-])[O-])[O-])N4C5=NC=NC(=C5N=C4)N)[N+](=O)[O-])[N+](=O)[O-]

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